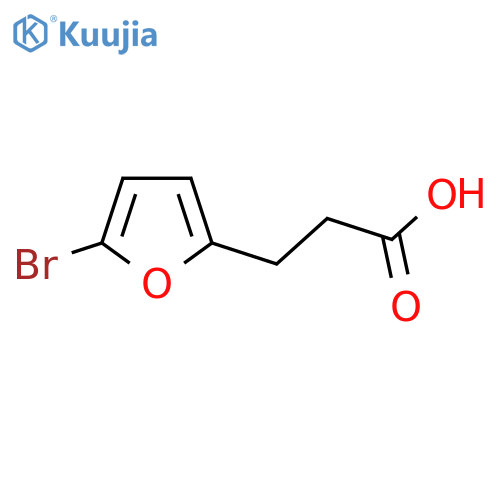

Cas no 1105193-35-8 (3-(5-bromofuran-2-yl)propanoic acid)

3-(5-bromofuran-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-bromofuran-2-yl)propanoic acid

- AKOS005208348

- 1105193-35-8

- AT31661

- EN300-1896872

-

- インチ: 1S/C7H7BrO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10)

- InChIKey: ZRMIKGSPOAFJJL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(CCC(=O)O)O1

計算された属性

- せいみつぶんしりょう: 217.95786g/mol

- どういたいしつりょう: 217.95786g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-(5-bromofuran-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1896872-1.0g |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 1g |

$1086.0 | 2023-06-01 | |

| Enamine | EN300-1896872-5.0g |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 5g |

$3147.0 | 2023-06-01 | |

| Enamine | EN300-1896872-0.25g |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 0.25g |

$538.0 | 2023-09-18 | |

| 1PlusChem | 1P02AFMQ-1g |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 1g |

$1405.00 | 2023-12-26 | |

| 1PlusChem | 1P02AFMQ-50mg |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 50mg |

$363.00 | 2023-12-26 | |

| 1PlusChem | 1P02AFMQ-100mg |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 100mg |

$527.00 | 2023-12-26 | |

| Enamine | EN300-1896872-0.5g |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 0.5g |

$847.0 | 2023-09-18 | |

| Enamine | EN300-1896872-0.1g |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 0.1g |

$376.0 | 2023-09-18 | |

| Enamine | EN300-1896872-0.05g |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 0.05g |

$252.0 | 2023-09-18 | |

| Enamine | EN300-1896872-2.5g |

3-(5-bromofuran-2-yl)propanoic acid |

1105193-35-8 | 95% | 2.5g |

$2127.0 | 2023-09-18 |

3-(5-bromofuran-2-yl)propanoic acid 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

3-(5-bromofuran-2-yl)propanoic acidに関する追加情報

Comprehensive Overview of 3-(5-Bromofuran-2-yl)propanoic Acid (CAS No. 1105193-35-8): Properties, Applications, and Industry Insights

3-(5-Bromofuran-2-yl)propanoic acid (CAS No. 1105193-35-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated furan derivative combines the reactivity of a bromofuran moiety with the versatility of a propanoic acid side chain, making it valuable for heterocyclic synthesis and drug intermediate applications. With molecular formula C7H7BrO3 and molecular weight 219.04 g/mol, this compound exhibits distinct physicochemical properties that align with modern green chemistry trends.

The growing demand for furan-based building blocks in medicinal chemistry has propelled interest in this compound. Researchers frequently search for "5-bromofuran derivatives solubility" or "synthetic routes for brominated heterocycles," reflecting its relevance in small molecule drug discovery. Its carboxylic acid functional group enables diverse transformations, including amide coupling and esterification, which are critical for developing bioactive compounds with improved pharmacokinetic profiles.

From a commercial perspective, 3-(5-bromofuran-2-yl)propanoic acid serves as a precursor for high-value intermediates in the synthesis of potential antimicrobial agents and enzyme inhibitors. Analytical studies using HPLC purity analysis and NMR characterization confirm its suitability for rigorous pharmaceutical grade applications. The compound's stability under controlled conditions makes it particularly useful for parallel synthesis platforms in combinatorial chemistry.

Environmental considerations surrounding brominated organic compounds have led to innovations in its production. Recent patents disclose improved methods for regioselective bromination of furan precursors, addressing common queries about "sustainable halogenation techniques." These advancements align with industry shifts toward atom-efficient synthesis and reduced hazardous byproducts, making CAS 1105193-35-8 a case study in eco-friendly intermediate development.

In material science applications, the compound's conjugated π-system enables its use in developing organic electronic materials. Researchers investigating "furan-based semiconductors" or "conductive polymer precursors" frequently encounter this brominated derivative. Its ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) expands its utility in creating π-extended architectures for optoelectronic devices.

Quality control protocols for 3-(5-bromofuran-2-yl)propanoic acid emphasize residual solvent analysis and heavy metal screening, reflecting stringent industry standards. The compound's storage stability under inert atmospheres and its compatibility with common protecting groups are frequently discussed in technical forums, highlighting its practical handling advantages in multistep synthesis workflows.

Emerging applications in bioconjugation chemistry leverage the compound's bifunctional reactivity. Its use in creating targeted drug delivery systems responds to growing searches for "furan-linker molecules" in ADC (antibody-drug conjugate) development. This positions CAS 1105193-35-8 at the intersection of precision medicine and next-generation therapeutics innovation.

From a regulatory standpoint, proper documentation of structure-activity relationships involving this compound supports its safe use in research. While not classified as hazardous under standard protocols, its material safety data sheet (MSDS) provides essential guidance for laboratory handling, particularly regarding pH-sensitive compounds in aqueous environments.

The compound's crystallographic properties have been characterized to support polymorph screening studies, a hot topic in pharmaceutical solid-state chemistry. Researchers analyzing "hydrogen bonding in bromofuran crystals" or "thermal stability of carboxylic acid derivatives" will find this compound's phase behavior particularly instructive for formulation science applications.

Market analysis indicates steady growth in demand for high-purity bromofuran compounds, with 3-(5-bromofuran-2-yl)propanoic acid benefiting from expanded contract manufacturing capabilities. Its role in library synthesis for high-throughput screening aligns with pharmaceutical industry needs for diverse scaffold architectures in lead optimization campaigns.

Future research directions may explore its potential in metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis. The compound's chemodivergent reactivity offers unexplored opportunities in click chemistry applications, particularly when combined with modern flow chemistry techniques that enhance reproducibility in scale-up processes.

1105193-35-8 (3-(5-bromofuran-2-yl)propanoic acid) 関連製品

- 186517-41-9(3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)

- 2228434-59-9(4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)

- 916056-79-6(Reproxalap)

- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)

- 1448054-76-9(1-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(4-fluorobenzenesulfonyl)azetidine)

- 1260663-12-4(2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine)

- 70922-39-3(N-[2-(4-pyridinyl)ethyl]-Acetamide)

- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)

- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)

- 914926-18-4(Linoleyl Laurate)